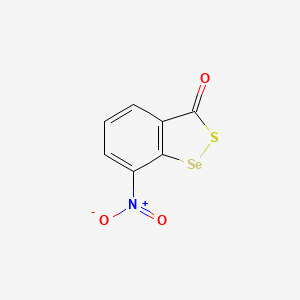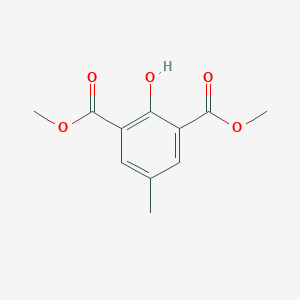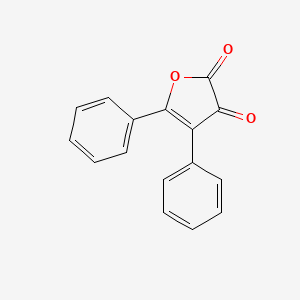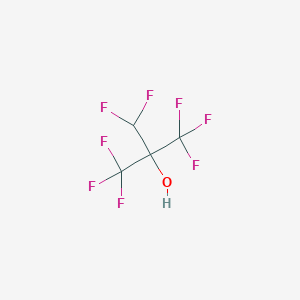![molecular formula C16H20F2O2 B14281798 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one CAS No. 126163-34-6](/img/structure/B14281798.png)
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an ethoxy-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with cyclohexanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the benzene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the coupling reactions, and the use of automated systems can ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy and difluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
相似化合物的比较
Similar Compounds
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
- 3,4-Difluorophenylboronic acid
Uniqueness
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
126163-34-6 |
|---|---|
分子式 |
C16H20F2O2 |
分子量 |
282.32 g/mol |
IUPAC 名称 |
4-[2-(4-ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20F2O2/c1-2-20-14-10-7-12(15(17)16(14)18)6-3-11-4-8-13(19)9-5-11/h7,10-11H,2-6,8-9H2,1H3 |
InChI 键 |
YYBGFEIOFRSDFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1)CCC2CCC(=O)CC2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)


![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

